2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one
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Overview
Description
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ones and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one in lab experiments is its potential therapeutic applications in the treatment of diseases such as arthritis and cancer. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one. One direction is to investigate the mechanism of action of this compound in more detail to optimize its therapeutic potential. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, 2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that has potential therapeutic applications in the treatment of diseases such as arthritis and cancer. The synthesis of this compound involves a multistep process, and its mechanism of action is not fully understood. However, several studies have demonstrated its anti-inflammatory and anti-cancer properties. Future research is needed to optimize its therapeutic potential and determine its safety and efficacy in human clinical trials.
Synthesis Methods
The synthesis of 2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one involves a multistep process that starts with the reaction between 2,6-diaminopyridine and ethyl acetoacetate. This reaction produces 2,6-diaminopyridin-3-ylmethyl-3-oxobutanoate, which is then reacted with 3-methoxybenzaldehyde to produce the desired compound.
Scientific Research Applications
2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that this compound has anti-inflammatory properties and can be used to treat diseases such as rheumatoid arthritis and asthma. Another study demonstrated that this compound can inhibit the growth of cancer cells and may be used in the treatment of cancer.
properties
Molecular Formula |
C16H15N3O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
11-(3-methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-11-5-2-4-10(8-11)14-9-15-17-13-7-3-6-12(13)16(20)19(15)18-14/h2,4-5,8-9,18H,3,6-7H2,1H3 |
InChI Key |
OMXFJFNTHXYPLW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=NC4=C(CCC4)C(=O)N3N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=NC4=C(CCC4)C(=O)N3N2 |
Origin of Product |
United States |
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